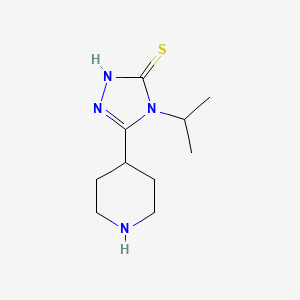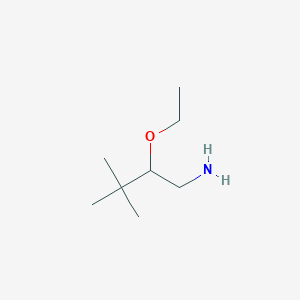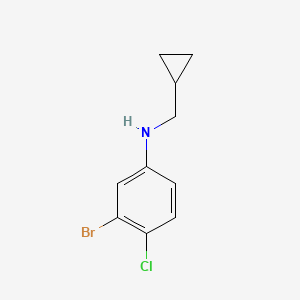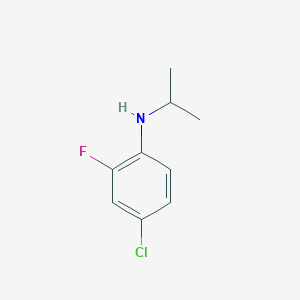
4-chloro-2-fluoro-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-chloro-2-fluoro-N-(propan-2-yl)aniline involves the alkylation of 4-chloro-2-fluoroaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-chloro-2-fluoro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-chloro-2-fluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-fluoroaniline: Similar structure but lacks the isopropyl group on the nitrogen atom.
4-fluoro-N-(propan-2-yl)aniline: Similar structure but lacks the chlorine atom on the benzene ring.
2-chloro-4-fluoro-N-(propan-2-yl)aniline: Isomeric form with different positions of chlorine and fluorine atoms
Uniqueness
4-chloro-2-fluoro-N-(propan-2-yl)aniline is unique due to the specific combination of substituents on the benzene ring and the isopropyl group on the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H11ClFN |
|---|---|
Molekulargewicht |
187.64 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI-Schlüssel |
TYWVKNRTSXSSDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13315585.png)
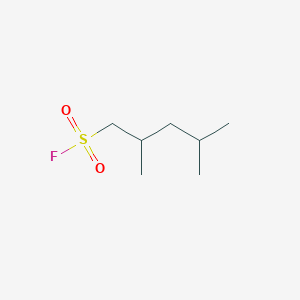
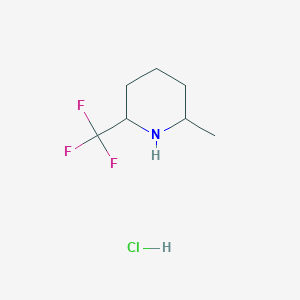
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
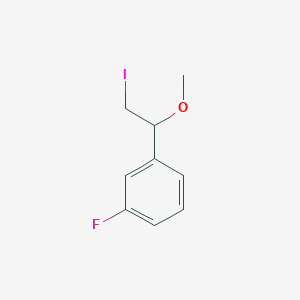
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
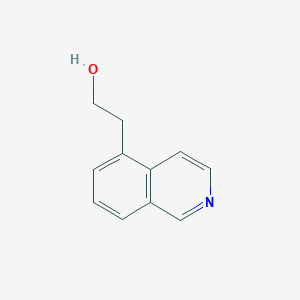

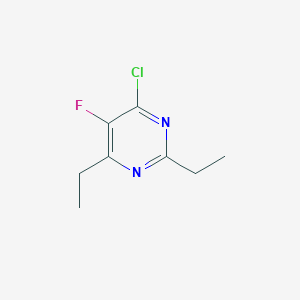
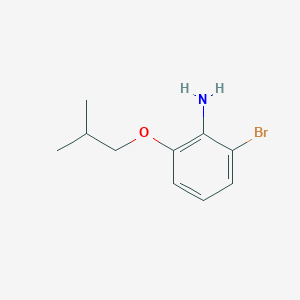
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
